molecular formula C17H14O4 B12874396 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 15824-26-7

1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one

Cat. No.: B12874396
CAS No.: 15824-26-7
M. Wt: 282.29 g/mol
InChI Key: GZSBOLACTADZOH-UHFFFAOYSA-N
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Description

1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one is a synthetic organic compound known for its unique structure and diverse applications. This compound features a benzofuran core with hydroxyphenyl and propanone substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the benzofuran core. This intermediate is then subjected to further reactions to introduce the propanone group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related reduced forms.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The benzofuran core may interact with cellular pathways, modulating biological activities such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

    4-Hydroxyphenylpropan-1-one: Shares the hydroxyphenyl and propanone moieties but lacks the benzofuran core.

    2-Hydroxybenzofuran: Contains the benzofuran core but lacks the hydroxyphenyl and propanone substituents.

Uniqueness: 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual hydroxy groups and benzofuran core make it a versatile compound in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential for future discoveries

Properties

CAS No.

15824-26-7

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one

InChI

InChI=1S/C17H14O4/c1-2-14(20)16-13-8-7-12(19)9-15(13)21-17(16)10-3-5-11(18)6-4-10/h3-9,18-19H,2H2,1H3

InChI Key

GZSBOLACTADZOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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